N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonaMide

説明

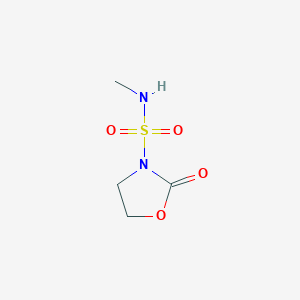

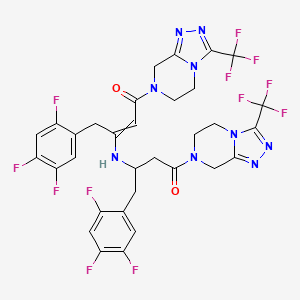

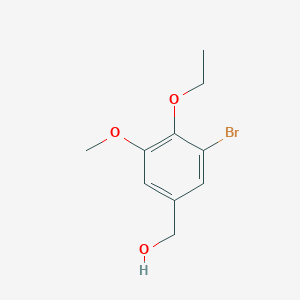

“N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonaMide” is a chemical compound with the molecular formula C4H8N2O4S . It has a molecular weight of 180.18 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxazolidine ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen, and a sulfonamide group .科学的研究の応用

Biological and Pharmacological Activity

Compounds containing the oxazolidinone ring, including derivatives of N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide, have been identified for their biologically active properties. Research by Karaman et al. (2018) on 1,3‐oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. Their work further explored the mechanisms of action, revealing cell membrane damage as a critical factor in the compounds' bactericidal effects. This study also evaluated the compounds for genotoxicity, cytotoxicity, and ADME parameters, highlighting the potential of compound 16 as a non-mutagenic and non-cytotoxic drug candidate with favorable drug likeness scores (Karaman et al., 2018).

Synthetic Applications and Chemical Properties

The chemistry of oxazolidinones, including this compound derivatives, has been extensively explored for its utility in organic synthesis. The work by Williamson and Yoon (2010) discovered that N-sulfonyl oxaziridines react with olefins in the presence of iron salts to afford 1,3-oxazolidines. This process provides a novel route to 1,2-aminoalcohols with regioselectivity opposite to that produced by previously reported copper-catalyzed oxyamination, showcasing the versatility of oxazolidinone derivatives in synthesizing aminoalcohol structures (Williamson & Yoon, 2010).

Further, the synthesis of new series of oxazolidinones having sulfonamide moieties was described by Barbey et al. (2012), illustrating the methodological advancements in the formation of these compounds from prochiral starting materials. This research underscores the importance of oxazolidinones as a scaffold in the development of novel compounds with potential biological activity (Barbey et al., 2012).

Material Science and Polymer Chemistry

In material science, the poly(2-oxazoline)s initiated by perfluoroalkanesulfoneimides, as discussed by Hayashi and Takasu (2015), present an interesting case of the application of oxazolidinone derivatives. These polymers, synthesized through the polymerization of 2-oxazolines, were shown to be electrophoretic and biocompatible, holding promise for coatings and hybrid materials with bioactive glass. Such advancements indicate the potential of oxazolidinone derivatives in creating functional materials with specific biological and chemical properties (Hayashi & Takasu, 2015).

特性

IUPAC Name |

N-methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O4S/c1-5-11(8,9)6-2-3-10-4(6)7/h5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNNXCPSAPSNRGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)N1CCOC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20723224 | |

| Record name | N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898798-37-3 | |

| Record name | N-Methyl-2-oxo-1,3-oxazolidine-3-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20723224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-Dihydro-7-sulfamoyl-benzo[b]furan](/img/structure/B3165281.png)

![2-[(4-Aminophenyl)thio]-N-(4-methylphenyl)-propanamide](/img/structure/B3165382.png)

![2-[(methoxycarbonylamino)carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3165384.png)